molecular formula C19H15N5O2S B7757148 5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B7757148
M. Wt: 377.4 g/mol
InChI Key: MXLMCHMLJNDYMB-UHFFFAOYSA-N
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Description

5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with benzoyl isothiocyanate under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Various electrophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular processes, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is unique due to its specific structural features, such as the presence of both a triazolopyrimidine core and a benzoylphenyl group. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

5-amino-3-[(4-benzoylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c20-15-10-16(25)21-18-22-23-19(24(15)18)27-11-12-6-8-14(9-7-12)17(26)13-4-2-1-3-5-13/h1-10H,11,20H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMCHMLJNDYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NNC4=NC(=O)C=C(N43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NNC4=NC(=O)C=C(N43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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